5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that contains both triazole and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of a chlorine atom at the 5-position of the triazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can form fused ring systems through cyclization with other reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyrimidine
- 1,2,4-Triazolo[1,5-a]thiadiazine
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of both triazole and pyrazine rings, which confer distinct chemical and biological properties. The chlorine atom at the 5-position further enhances its reactivity, making it a valuable compound for various chemical transformations and biological studies .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLGURGEZEJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.